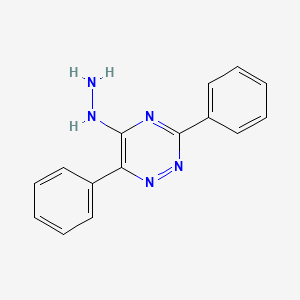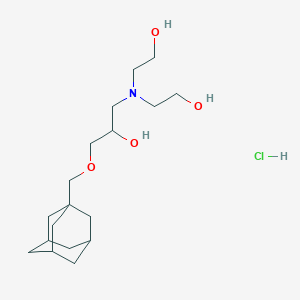
2,2'-((3-((3r,5r,7r)-Adamantan-1-ylmethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain an adamantane core, which is a type of diamondoid and a form of carbon. Adamantane molecules are cage-like in structure, and are composed of three cyclohexane rings arranged in the “armchair” conformation . The compound also contains hydroxyl, methoxy, and azanediyl functional groups .
Molecular Structure Analysis
The adamantane core gives the molecule a rigid, three-dimensional structure. The presence of the hydroxyl, methoxy, and azanediyl groups will also impact the molecule’s polarity and potentially its interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .科学的研究の応用
Adamantane Derivatives in Neurological Diseases
Adamantane derivatives, such as amantadine and memantine, have been studied for their potential protective effects against COVID-19 in patients with neurological diseases like multiple sclerosis, Parkinson's disease, and cognitive impairment. These compounds are known for their antiviral and neuroprotective properties. A study suggested that patients receiving treatment with adamantane derivatives did not develop clinical manifestations of COVID-19, indicating a potential protective effect against the virus. However, this is a preliminary observation and further studies are needed to confirm these effects (Rejdak & Grieb, 2020).
Metabolic Pathways and Excretion
A study on the metabolism and excretion of vildagliptin, an adamantane derivative used for the treatment of type 2 diabetes, provided comprehensive data on how such compounds are processed in the human body. It was found that vildagliptin is extensively metabolized before excretion, with significant portions recovered in urine and feces. This research highlights the complex metabolic pathways adamantane derivatives undergo, which could be relevant for the development of new drugs with similar structures (He et al., 2009).
Biochemical Markers in Forensic Investigations
Isopropyl alcohol (IPA), a compound related to the metabolic processes of adamantanes, has been investigated as a biochemical marker in forensic contexts. The study highlighted the role of IPA and its metabolite acetone in indicating ketosis or exposure to IPA at the time of death. This research underscores the utility of adamantane derivatives and related compounds in forensic science, offering insights into the physiological conditions or exposures experienced by individuals (Palmiere et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
1-(1-adamantylmethoxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4.ClH/c20-3-1-19(2-4-21)11-17(22)12-23-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,20-22H,1-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVZKUSDFDEJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)
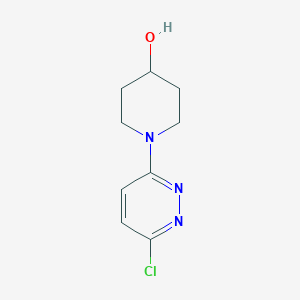

![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)
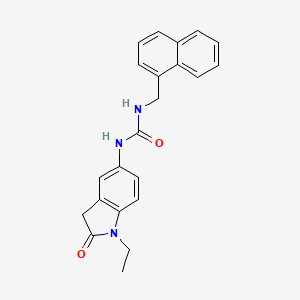


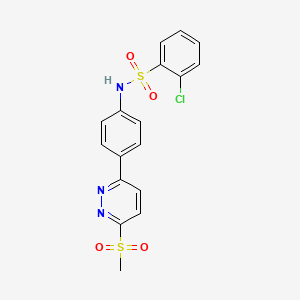

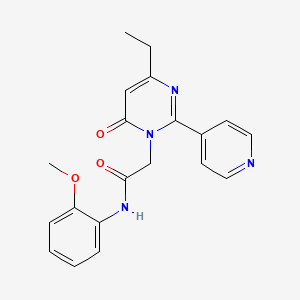
![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B2703760.png)
![(3-Chloro-4-fluorophenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2703761.png)
